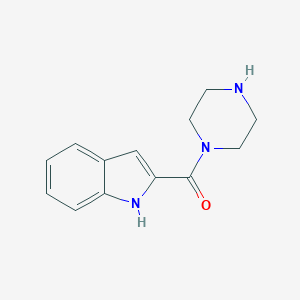

2-(piperazin-1-ylcarbonyl)-1H-indole

Vue d'ensemble

Description

(1H-indol-2-yl)(pipérazin-1-yl)méthanone est un composé qui présente un cycle indole fusionné à une unité pipérazine par une liaison méthanone. Les dérivés de l'indole sont connus pour leur large éventail d'activités biologiques, notamment les propriétés antivirales, anti-inflammatoires, anticancéreuses et antimicrobiennes . L'incorporation d'un cycle pipérazine améliore souvent le profil pharmacologique du composé, ce qui en fait un échafaudage précieux en chimie médicinale .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve impulses.

Mode of Action

Based on the action of structurally similar compounds, it can be hypothesized that it may interact with its target enzymes (like ache and buche) and inhibit their activity . This inhibition could lead to an increase in the concentration of certain neurotransmitters, thereby affecting nerve signal transmission.

Biochemical Pathways

If it indeed inhibits ache and buche, it would affect the cholinergic system . This system plays a key role in memory and cognition, and its disruption is associated with neurodegenerative diseases like Alzheimer’s.

Pharmacokinetics

Similar compounds have been found to be absorbed and distributed in the body, metabolized by enzymes, and excreted . These properties greatly impact the bioavailability of the compound, determining its effectiveness and potential side effects.

Result of Action

If it acts as an inhibitor of ache and buche, it could potentially lead to an increase in the concentration of certain neurotransmitters, affecting nerve signal transmission and potentially improving symptoms of neurodegenerative diseases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la (1H-indol-2-yl)(pipérazin-1-yl)méthanone implique généralement le couplage d'un dérivé d'indole avec un dérivé de pipérazine. Une méthode courante est la réaction de couplage acide-amine utilisant un réactif de couplage tel que le HATU (hexafluorophosphate de 1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde) en présence d'une base comme le DIPEA (N,N-diisopropyléthylamine) et d'un solvant tel que le DMF (diméthylformamide) à des températures élevées .

Méthodes de production industrielle : Les méthodes de production industrielle de la (1H-indol-2-yl)(pipérazin-1-yl)méthanone impliqueraient probablement des versions évolutives des méthodes de synthèse en laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité. Cela pourrait inclure des techniques de synthèse en flux continu et l'utilisation de réacteurs automatisés pour garantir une qualité et une efficacité constantes.

Types de réactions :

Oxydation : Le cycle indole peut subir des réactions d'oxydation, conduisant souvent à la formation de dérivés d'oxindole.

Réduction : La réduction du groupe carbonyle dans la liaison méthanone peut produire des alcools secondaires.

Substitution : Les réactions de substitution électrophile sont courantes sur le cycle indole en raison de sa nature riche en électrons.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des électrophiles tels que les halogènes ou les groupes nitro en présence d'un catalyseur acide de Lewis.

Principaux produits :

Oxydation : Dérivés d'oxindole.

Réduction : Alcools secondaires.

Substitution : Dérivés indoliques halogénés ou nitrés.

4. Applications de recherche scientifique

(1H-indol-2-yl)(pipérazin-1-yl)méthanone a été explorée pour diverses applications de recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.

5. Mécanisme d'action

Le mécanisme d'action de la (1H-indol-2-yl)(pipérazin-1-yl)méthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle indole peut se lier à diverses cibles biologiques en raison de sa structure plane et de sa capacité à participer à des interactions π-π. L'unité pipérazine peut améliorer l'affinité de liaison et la sélectivité en fournissant des liaisons hydrogène et des interactions hydrophobes supplémentaires .

Composés similaires :

- (1H-indol-4-yl)(pipérazin-1-yl)méthanone

- (1H-indol-6-yl)(pipérazin-1-yl)méthanone

- (1-méthyl-1H-indol-2-yl)(pipérazin-1-yl)méthanone

Comparaison :

- (1H-indol-2-yl)(pipérazin-1-yl)méthanone est unique en raison de la position de la liaison méthanone en position 2 du cycle indole, ce qui peut influencer ses propriétés électroniques et sa réactivité.

- (1H-indol-4-yl)(pipérazin-1-yl)méthanone et (1H-indol-6-yl)(pipérazin-1-yl)méthanone présentent la liaison méthanone à des positions différentes, ce qui peut affecter leur affinité de liaison et leur sélectivité pour les cibles biologiques .

- (1-méthyl-1H-indol-2-yl)(pipérazin-1-yl)méthanone possède un groupe méthyle en position 1, ce qui peut modifier sa lipophilie et sa stabilité métabolique .

Cet article détaillé fournit un aperçu complet de la (1H-indol-2-yl)(pipérazin-1-yl)méthanone, couvrant son introduction, ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires. Si vous avez d'autres questions ou si vous avez besoin d'informations supplémentaires, n'hésitez pas à nous contacter !

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural features make it a candidate for developing new therapeutic agents. The indole scaffold is prevalent in many drugs, and the incorporation of piperazine can influence pharmacokinetic properties such as bioavailability and receptor interactions.

- Potential as a Ligand : 2-(Piperazin-1-ylcarbonyl)-1H-indole may serve as a ligand for various protein targets due to the ability of both the indole and piperazine moieties to participate in hydrogen bonding and other interactions with protein residues.

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antitumor Activity : Studies have shown that derivatives can inhibit the growth of cancer cell lines, indicating potential use in cancer therapy.

- Antimicrobial Properties : The compound may demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

- Anti-inflammatory Effects : In vivo studies indicate that it can reduce markers of inflammation, supporting its potential role in treating inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Reactions Involving Indoles : The indole ring can be functionalized through various organic reactions, allowing for further derivatization.

- Piperazine Functionalization : The presence of the carbonyl group enhances reactivity, enabling further modifications that could lead to more complex molecules.

Antitumor Efficacy

A notable study evaluated the antiproliferative effects of derivatives on various cancer cell lines. Results demonstrated significant inhibition of cell growth, particularly in HeLa cells, with IC50 values indicating strong activity.

Antimicrobial Studies

Research has indicated that compounds similar to this compound exhibit potent activity against multiple bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Inflammation Models

In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models, suggesting its potential application in treating inflammatory conditions .

Comparaison Avec Des Composés Similaires

- (1H-indol-4-yl)(piperazin-1-yl)methanone

- (1H-indol-6-yl)(piperazin-1-yl)methanone

- (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

Comparison:

- (1H-indol-2-yl)(piperazin-1-yl)methanone is unique due to the position of the methanone linkage at the 2-position of the indole ring, which can influence its electronic properties and reactivity.

- (1H-indol-4-yl)(piperazin-1-yl)methanone and (1H-indol-6-yl)(piperazin-1-yl)methanone have the methanone linkage at different positions, which can affect their binding affinity and selectivity for biological targets .

- (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone has a methyl group at the 1-position, which can alter its lipophilicity and metabolic stability .

This detailed article provides a comprehensive overview of (1H-indol-2-yl)(piperazin-1-yl)methanone, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!

Activité Biologique

2-(Piperazin-1-ylcarbonyl)-1H-indole, a compound with the CAS number 136818-95-6, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of an indole ring fused with a piperazine moiety, which is known to enhance biological activity through various mechanisms. The compound can be represented as follows:

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.26 g/mol

1. Antidepressant Effects

Recent studies have indicated that derivatives of piperazine and indole exhibit antidepressant-like effects. For instance, a series of piperazine-2,5-dione derivatives bearing indole were synthesized and evaluated for their antidepressant activity. Compounds similar to this compound demonstrated significant reductions in immobility time during forced swim tests, suggesting potential efficacy comparable to established antidepressants like fluoxetine .

| Compound | Percent Decrease in Immobility (%) |

|---|---|

| 2e | 70.2 |

| 2q | 71.2 |

| Fluoxetine | 67.9 |

2. Anti-inflammatory and Analgesic Activities

In addition to antidepressant properties, compounds related to this compound have shown anti-inflammatory and analgesic effects. Studies indicated that these compounds could inhibit inflammatory pathways and provide pain relief at doses of 10 mg/kg in animal models .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar piperazine-based compounds exhibit broad-spectrum activity against various bacterial strains, suggesting potential applications in treating infections.

The biological activities of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, influencing mood regulation and exhibiting antidepressant effects.

- Inhibition of Pro-inflammatory Cytokines : It may reduce levels of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Cell Membrane Disruption : The antimicrobial action may involve disrupting microbial cell membranes, leading to cell lysis.

Case Study: Antidepressant Activity Evaluation

A detailed study was conducted on the antidepressant effects of various piperazine derivatives, including those similar to this compound. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess the efficacy of these compounds in animal models.

Findings :

- Significant reductions in immobility times were observed with specific derivatives.

- The results suggested that these compounds may provide therapeutic benefits comparable to existing antidepressant medications.

Research Findings on Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of piperazine derivatives. In vitro assays demonstrated that these compounds could significantly inhibit the production of inflammatory mediators in cultured cells.

Summary Table :

| Study Focus | Key Findings |

|---|---|

| Antidepressant | Compounds reduced immobility by up to 71% |

| Anti-inflammatory | Inhibition of cytokine production observed |

Propriétés

IUPAC Name |

1H-indol-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12/h1-4,9,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVCRRVYLAXYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358889 | |

| Record name | 1H-indol-2-yl(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-95-6 | |

| Record name | 1H-indol-2-yl(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.